3-Pyrroline-2-one
Overview
Description
3-Pyrroline-2-one, also known as 3-pyrrolin-2-one, is a heterocyclic compound that features prominently in the synthesis of various biologically active compounds. It is an α,β-unsaturated-γ-lactam and serves as a precursor for the synthesis of statines, alkaloids, and other complex molecules10. The compound is characterized by a five-membered lactam ring and is a valuable intermediate in organic synthesis due to its reactivity in conjugate addition reactions .
Synthesis Analysis
The synthesis of 3-pyrroline-2-one derivatives has been approached through various methods. One common strategy involves the use of primary amine starting materials in a two-step alkylation/alkylidene carbene CH-insertion reaction sequence, which allows for the formation of nitrogen-bearing quaternary stereocenters . Another method includes the de novo synthesis from acyclic precursors or transformation of other cyclic systems such as pyrroles, pyrrolidinone, and maleimides . Additionally, the synthesis of 3-pyrrolin-2-ones can be achieved through three-component reactions under catalyst-free conditions, which is a testament to the versatility of this compound .
Molecular Structure Analysis
The molecular structure of 3-pyrroline-2-one derivatives is crucial for their reactivity and biological activity. X-ray diffraction analysis has been used to elucidate the crystal structures of related compounds, providing insight into their conformation and π-conjugation . The presence of the lactam ring in 3-pyrroline-2-one derivatives is a key structural feature that influences their chemical behavior.
Chemical Reactions Analysis
3-Pyrroline-2-one and its derivatives participate in a variety of chemical reactions. They can act as acceptors in conjugate addition reactions, which is a pathway to synthesize biologically active 2-pyrrolidinones and pyrrolidines . Furthermore, the reactivity of the imine bond and exocyclic double carbon-carbon bond in 3-ylidene-1-pyrrolines, a related class of compounds, allows for the synthesis of complex polyheterocyclic molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-pyrroline-2-one derivatives are influenced by their molecular structure. These compounds often exhibit valuable biological activities, which makes them attractive targets for the synthesis of natural product analogs and medicinal chemistry applications . The reactivity of the lactam ring and the presence of substituents on the pyrroline core are key factors that determine the properties and potential applications of these compounds .
Scientific Research Applications
Synthesis and Derivatives
- 3-Pyrroline-2-one derivatives are vital for creating biologically active compounds, serving as precursors for statines and various alkaloids. Their synthesis has been achieved through different routes, such as the reduction of maleimides (Saygılı, Altunbas, & Yeşilada, 2006).
- These compounds are also significant in organic synthesis due to their role as acceptors in conjugate addition reactions. This facilitates the synthesis of reactive 3-pyrroline-2-ones for potential bioactive compounds like nebracetam (Alves, 2007).
Bioactive Molecules and Medicinal Chemistry
- Pyrrolidin-2-ones and their derivatives are prominent in medicinal chemistry for creating new drugs with enhanced biological activity. Research has focused on synthesizing various derivatives by introducing substituents at different positions of 3-hydroxy-3-pyrrolin-2-one (Rubtsova et al., 2020).
Enzymatic Activity and Biological Applications
- Isomeric forms of pyrrolines, including 3-pyrroline, exhibit a wide range of biological applications, particularly in enzymatic activity. This makes them significant in studying diseases in plants and animals (Ajaykumar et al., 2013).
Synthesis Techniques and Applications
- De novo synthesis of 3-pyrrolin-2-ones from various precursors is a key area of research, given their occurrence in natural products, diverse biological activity, and utility as building blocks (Pelkey et al., 2015).
- The determination of the absolute configuration of 3-pyrrolin-2-ones is crucial for preparing various biologically active compounds, influencing research in pharmacology (Cuiper et al., 1999).
Versatility in Synthesis and Reactivity
- Research on 3-pyrrolin-2-ones has explored their reactivity, demonstrating their value as intermediates in synthesizing complex natural products and other heterocyclic compounds (Pelkey et al., 2019).
Agricultural Applications
- Some 3-pyrrolin-2-one derivatives have shown herbicidal activities, proving effective against various plant species. This opens up applications in agriculture for weed control (Ikeguchi et al., 2010).
Safety And Hazards
Future Directions
3-Pyrroline-2-ones play a significant structural role in a variety of bioactive natural compounds . They have been proven to possess a broad spectrum of pharmacological activities such as anticancer, antibacterial, anti-HIV-1, anti-inflammatory, and antioxidant agents . Therefore, increasing attention has been directed at the synthesis of 3-pyrroline-2-ones .
properties
IUPAC Name |
1,2-dihydropyrrol-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NO/c6-4-2-1-3-5-4/h1-2H,3H2,(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDCHBOQVXIGZHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
83.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-Dihydro-pyrrol-2-one | |
CAS RN |
4031-15-6 | |
Record name | 2,5-dihydro-1H-pyrrol-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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